![molecular formula C12H12N2O B011952 (3-Phenoxyphenyl)hydrazine CAS No. 104997-24-2](/img/structure/B11952.png)
(3-Phenoxyphenyl)hydrazine
Overview
Description
“(3-Phenoxyphenyl)hydrazine” is a chemical compound with the CAS Number: 104997-24-2. It has a molecular weight of 200.24 and is typically found in a brown solid form .
Synthesis Analysis
The synthesis of “this compound” involves the dissolution of 3-phenoxy-phenylamine in HCl at 0°C, followed by the addition of a solution of NaNO2. The mixture is stirred for 10 minutes, and a solution of SnCl2 in HCl is added dropwise, followed by stirring for 3 hours .Molecular Structure Analysis
The IUPAC name for this compound is 1-(3-phenoxyphenyl)hydrazine. The InChI code for this compound is 1S/C12H12N2O/c13-14-10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h1-9,14H,13H2 .Physical And Chemical Properties Analysis
“this compound” is a brown solid with a molecular weight of 200.24. It has a CAS Number of 104997-24-2 and an MDL number of MFCD08437623 . It has a boiling point of 220-228 °C (Press: 18 Torr), a density of 1.201±0.06 g/cm3 (Predicted), and a pKa of 5.21±0.10 (Predicted) .Scientific Research Applications
Chemical Synthesis : A study by Zhang, Tan, and Xue (2007) presented an efficient one-pot method for synthesizing new 3,4-diaryl-1H-pyrazoles from natural isoflavones and hydrazine hydrate, with potential pharmacological and agricultural applications (Zhang, Tan, & Xue, 2007).
Environmental Monitoring : Research by Hu et al. (2021) developed a new fluorescent probe derived from 3-hydroxyphthalimide for effectively detecting hydrazine in aqueous solutions and living cells, useful for environmental monitoring and biological sciences (Hu et al., 2021).
Electrochemical Sensing : Ensafi, Lotfi, and Karimi-Maleh (2012) modified multiwall carbon nanotube paste electrodes with p-aminophenol, enhancing the voltammetric sensitivity for hydrazine determination (Ensafi, Lotfi, & Karimi-Maleh, 2012).
Vapor Detection : Ellis et al. (1996) demonstrated that poly(3-hexylthiophene) films could detect hydrazine and monomethylhydrazine vapor with ultrasensitive sensitivity, enabling dosimetric and real-time detection (Ellis, Zakin, Bernstein, & Rubner, 1996).
Biological Sciences : Xing et al. (2022) developed ratiometric fluorescence probes, DDP and DDC, which detect hydrazine in living cells with good sensitivity, selectivity, and anti-interference, suggesting applications in environmental monitoring (Xing et al., 2022).
Antitumor Research : Zsoldos-Mády et al. (2006) found that ferrocenyl-chalcone and ferrocenyl-pyrazole derivatives exhibited promising in vitro antitumor effects against human leukemia cells (Zsoldos-Mády et al., 2006).
Phenol Degradation : Yalfani et al. (2011) explored hydrogen substitutes for the Fenton reaction, improving phenol degradation and catalyst stability, with formic acid providing higher efficiency and stability (Yalfani, Contreras, Medina, & Sueiras, 2011).
Safety and Hazards
Future Directions
Hydrazine compounds, including “(3-Phenoxyphenyl)hydrazine”, are topics of interest in pharmaceutical research due to their unique biological action and excellent coordination ability . They are being explored for potential applications in various fields, including energy-saving hydrogen production .
properties
IUPAC Name |
(3-phenoxyphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-14-10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h1-9,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUMKPRQWDUWQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617051 | |
Record name | (3-Phenoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104997-24-2 | |
Record name | (3-Phenoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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